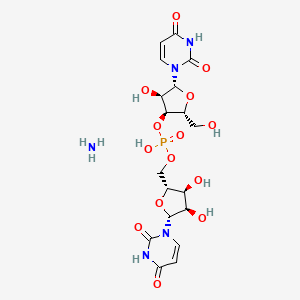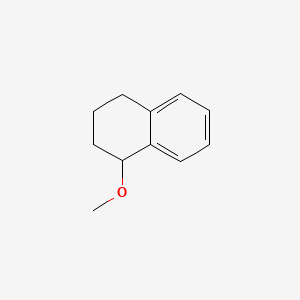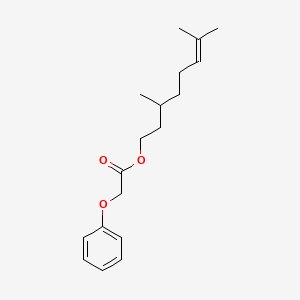
3,7-Dimethyl-6-octenyl phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-6-octenyl phenoxyacetate is an organic compound with the molecular formula C18H26O3 and a molecular weight of 290.4 g/mol . . This compound is characterized by its phenoxyacetate group attached to a 3,7-dimethyl-6-octenyl chain, making it a versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyl-6-octenyl phenoxyacetate typically involves the esterification of phenoxyacetic acid with 3,7-dimethyl-6-octen-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also enhance the production process by providing a more controlled reaction environment and reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethyl-6-octenyl phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetates.
Scientific Research Applications
3,7-Dimethyl-6-octenyl phenoxyacetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-6-octenyl phenoxyacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phenoxyacetic acid and 3,7-dimethyl-6-octen-1-ol, which may interact with various enzymes and receptors in biological systems. These interactions can modulate biochemical pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
Phenoxyacetic acid: A simpler analog with similar chemical properties.
3,7-Dimethyl-6-octen-1-ol: The alcohol precursor used in the synthesis of 3,7-Dimethyl-6-octenyl phenoxyacetate.
Phenoxyacetates: A class of compounds with varying alkyl or aryl groups attached to the phenoxyacetic acid moiety.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 3,7-dimethyl-6-octenyl chain enhances its hydrophobicity and potential interactions with lipid membranes, making it a valuable compound in various applications.
Properties
CAS No. |
93805-22-2 |
|---|---|
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enyl 2-phenoxyacetate |
InChI |
InChI=1S/C18H26O3/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-21-17-10-5-4-6-11-17/h4-6,8,10-11,16H,7,9,12-14H2,1-3H3 |
InChI Key |
OCXSQRQMLDBSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCOC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



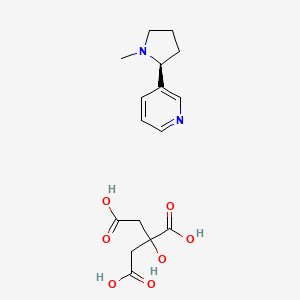
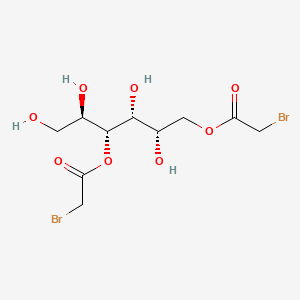

![(R)-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12644782.png)




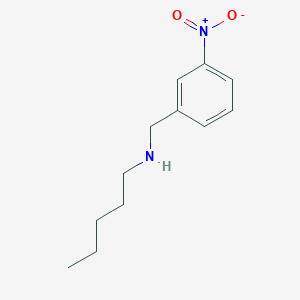
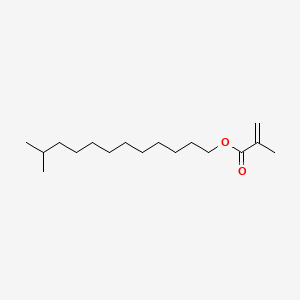
![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)
